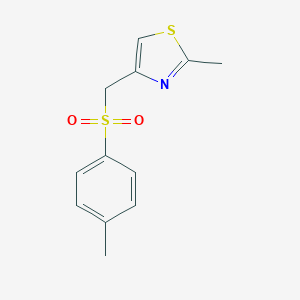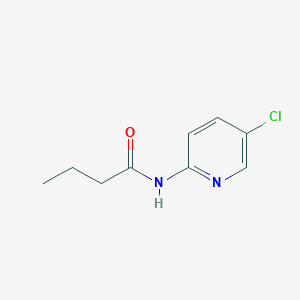![molecular formula C12H15NO5 B274629 {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B274629.png)
{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid, also known as MOEG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOEG is a derivative of glycine and has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid is not yet fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. This compound has also been shown to induce the production of ROS and activate the p53 tumor suppressor gene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of novel cancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid. One area of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of the exact molecular targets of this compound and the mechanisms by which it exerts its anti-cancer effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid involves the reaction of glycine with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl oxalyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of drugs for the treatment of cancer. This compound has been shown to possess potent anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
PIGLKBHLEAAAHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)COCC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)

![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)